molecular formula C9H7F3N2O4 B2821376 Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate CAS No. 875155-19-4

Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B2821376
CAS No.: 875155-19-4
M. Wt: 264.16
InChI Key: YPFUHFOLSYLYNX-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3N2O4. It is characterized by the presence of a trifluoromethyl group, an amino group, and a nitro group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • Methyl 2-nitro-4-(trifluoromethyl)benzoate
  • Methyl 2-amino-4-(trifluoromethyl)benzoate
  • Methyl 2-amino-5-nitrobenzoate

Comparison: Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate is unique due to the presence of both an amino group and a nitro group on the same aromatic ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O4/c1-18-8(15)4-2-7(14(16)17)5(3-6(4)13)9(10,11)12/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFUHFOLSYLYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of concentrated nitric acid (0.49 mL) and concentrated sulfuric acid (3.9 mL) was cooled to −20° C. and 2-acetylamino-4-trifluoromethyl-benzoic acid methyl ester (2.10 g, 8.04 mmol) was added portionwise. The mixture was allowed to warm slowly to r.t. and was then heated to 45° C. for 30 min. The mixture was poured onto ice and the white precipitate was filtered off. The white solid was then dissolved in MeOH (8 mL) and this solution was treated with sulfuric acid (0.8 mL) and heated to reflux for 45 min. The mixture was concentrated in vacuo and was then taken up in EtOAc, washed twice with aqueous potassium hydrogencarbonate, once with brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by column chromatography (silica gel 60, toluene/EtOAc 96:4) affording pale yellow crystals that were recrystallized in EtOAc to provide 2-amino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester (116 mg, 0.44 mmol, 5%) as a white solid, m.p. 175-177° C., 1H-NMR (DMSO-d6, 400 MHz) 8.59 (s, 1H), 8.04 (br s, 2H), 7.40 (s, 1H), 3.88 (s, 3H).
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 28 g (112 mmol) of 2-amino-5-nitro-4-trifluoromethyl-benzoic acid in 550 ml of methanol is cooled to 0° C. under nitrogen and concentrated H2SO4 is added dropwise in order to keep the temperature around 20° C. Upon completion of the addition, the mixture is heated to reflux for 24 hours. It is then allowed to cool to room temperature and the mixture is concentrated in vacuo to about 50 ml. This residue is poured onto ice and extracted with ethyl acetate. The organic phase is washed with a saturated aqueous solution of NaHCO3 and brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product is recrystallized in toluene to give 26.7 g (90%) of 2-amino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester as yellow crystals, m.p. 174-175° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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